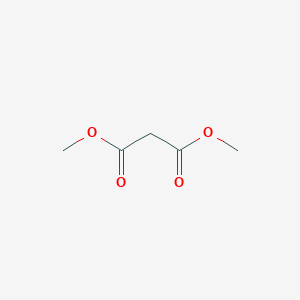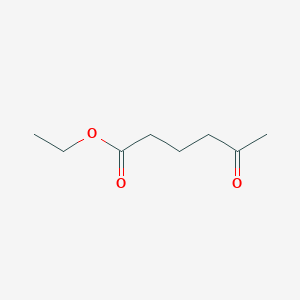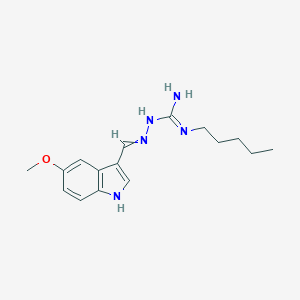
Malonate de diméthyle
Vue d'ensemble
Description
Le malonate de diméthyle, également connu sous le nom de propanedioate de diméthyle, est un dérivé diester de l’acide malonique. Il s’agit d’un liquide incolore ayant une légère odeur aromatique et est légèrement soluble dans l’eau. Ce composé est largement utilisé en synthèse organique, en particulier comme précurseur de l’acide barbiturique et dans la synthèse malonique .
Applications De Recherche Scientifique
Dimethyl malonate has a wide range of applications in scientific research:
Mécanisme D'action
Le malonate de diméthyle agit comme un inhibiteur compétitif de la succinate déshydrogénase (SDH), une enzyme impliquée dans le cycle de l’acide citrique. Il est capable de traverser la barrière hémato-encéphalique et d’hydrolyser en malonate, ce qui réduit l’apoptose neuronale . L’inhibition de la SDH perturbe la chaîne de transport d’électrons, ce qui entraîne une diminution de la production d’ATP et une augmentation des espèces réactives de l’oxygène, pouvant induire la mort cellulaire.
Analyse Biochimique
Biochemical Properties
Dimethyl malonate is involved in various biochemical reactions. It undergoes enantioselective palladium-catalyzed allylic substitution reaction with 1,3-diphenylprop-2-enyl acetate to yield diastereomeric pure thienylpyridines .
Cellular Effects
Dimethyl malonate has been found to have protective effects on neuroinflammation and the blood-brain barrier after ischemic stroke . It could reduce reactive oxygen species and regulate microglia to protect the ischemic brain .
Molecular Mechanism
The molecular mechanism of Dimethyl malonate involves its interaction with various biomolecules. For instance, it can be synthesized from dimethoxymethane and carbon monoxide .
Temporal Effects in Laboratory Settings
It is known that it plays a crucial role in the synthesis of jasmonates, which are extensively used in the fragrance industry .
Metabolic Pathways
Dimethyl malonate is involved in the malonic ester synthesis, a metabolic pathway that is used in organic synthesis .
Méthodes De Préparation
Le malonate de diméthyle peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du diméthoxy méthane avec le monoxyde de carbone . Sur le plan industriel, il est souvent produit par neutralisation, oxydation, acidification et estérification en utilisant de l’acide chloroacétique, de l’oxyde de sodium et du méthanol comme matières premières .
Analyse Des Réactions Chimiques
Le malonate de diméthyle subit une variété de réactions chimiques, ce qui en fait un réactif polyvalent en synthèse organique. Parmi les réactions clés, citons :
Estérification : Le this compound peut participer à des réactions d’estérification pour former divers esters.
Condensation : Il est couramment utilisé dans les réactions de condensation pour synthétiser des composés hétérocycliques et des acides aminés.
Cyclisation : Le this compound est impliqué dans des réactions de cyclisation pour former des molécules organiques complexes.
Substitution : Il subit des réactions de substitution allylique énantiosélective catalysées au palladium.
Estérification oxydative : Il est utilisé dans l’estérification oxydative catalysée à l’or du glycérol et d’autres diols.
Les réactifs couramment utilisés dans ces réactions comprennent les halogénures d’alkyle, les catalyseurs au palladium et les catalyseurs à l’or. Les principaux produits formés à partir de ces réactions comprennent les thiénylpyridines diastéréoisomères pures et divers esters .
4. Applications de la recherche scientifique
Le this compound a un large éventail d’applications dans la recherche scientifique :
Comparaison Avec Des Composés Similaires
Le malonate de diméthyle est similaire à d’autres dérivés de l’acide malonique, tels que le malonate de diéthyle et l’acide malonique lui-même. Il possède des propriétés uniques qui le rendent particulièrement utile en synthèse organique :
Propriétés
IUPAC Name |
dimethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-8-4(6)3-5(7)9-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPAFCGSDWSTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029145 | |
| Record name | Dimethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [Reference #1] | |
| Record name | Propanedioic acid, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
14.7 [mmHg] | |
| Record name | Dimethyl malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13185 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
108-59-8 | |
| Record name | Dimethyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 1,3-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4029145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM8Y79998C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of dimethyl malonate?
A1: Dimethyl malonate has the molecular formula C5H8O4 and a molecular weight of 132.11 g/mol. []
Q2: What are the key spectroscopic characteristics of dimethyl malonate?
A2: Infrared spectroscopy of matrix-isolated dimethyl malonate reveals the predominance of the gauche conformer, characterized by the cis (C–O) configuration of its methyl ester moieties. [, ]
Q3: How does the conformational flexibility of dimethyl malonate influence its properties?
A3: Theoretical calculations predict two conformers for dimethyl malonate: a C2 symmetrical form and a gauche (C1) form. Low energy barriers allow for interconversion between these conformers. [, ] This conformational flexibility likely influences the molecule's interactions and reactivity.
Q4: How does the structure of dimethyl malonate contribute to its acidity?
A4: The presence of two ester groups adjacent to the central methylene group makes the hydrogens on this methylene group relatively acidic. This is further influenced by the conformational restrictions imposed by the structure. []
Q5: How is dimethyl malonate used in organic synthesis?
A5: Dimethyl malonate is a valuable reagent in organic synthesis. Its acidic methylene protons can be easily deprotonated, generating a nucleophilic carbanion. This carbanion participates in various reactions, including alkylations, Michael additions, and condensations. [, ]
Q6: What is the significance of the Michael addition reaction involving dimethyl malonate?
A6: Dimethyl malonate readily undergoes Michael addition with α,β-unsaturated carbonyl compounds. This reaction provides a convenient method for synthesizing substituted dicarboxylic acid esters, which are valuable intermediates in organic synthesis. [, , , ]
Q7: Can you explain the stereoselectivity observed in Michael additions involving dimethyl malonate?
A7: Studies on the Michael addition of dimethyl malonate to alkyl 2-(1-hydroxyalkyl)propenoates demonstrated high stereoselectivity. This selectivity was found to be under thermodynamic control. []
Q8: How does dimethyl malonate react with aldehydes in the presence of catalysts?
A8: Dimethyl malonate can condense with aromatic aldehydes in the presence of niobium pentachloride (NbCl5) as a promoter. This reaction chemoselectively yields 4-aryl-3,4-dihydrobenzo[f]coumarins as the major product and 14-aryl-14H-dibenzo[a,j]xanthenes as the minor product. [, ]
Q9: What alternative synthetic methods utilize dimethyl malonate?
A9: Researchers have explored alternative methods for synthesizing dimethyl malonate. One method involves the carbonylation of methyl chloroacetate catalyzed by a cobalt complex, offering a novel approach to its production. []
Q10: Are there any environmentally friendly methods for dimethyl malonate synthesis?
A10: Yes, a more environmentally friendly method for preparing dimethyl malonate involves a "steaming water desalination" step to remove inorganic salts. This reduces sulfuric acid consumption and wastewater production compared to traditional methods, making it a cleaner alternative. []
Q11: Can dimethyl malonate be used in catalytic applications?
A11: While dimethyl malonate is primarily known as a reagent, its derivatives have found applications in catalysis. For example, a diisobutyl derivative of dimethyl malonate has been synthesized and its applications are being explored. []
Q12: How do different catalysts influence the reactivity of dimethyl malonate?
A12: The choice of catalyst significantly impacts the reactivity of dimethyl malonate. For instance, lithium hydroxide mediates Michael additions of dimethyl malonate to α,β-unsaturated ketones under various conditions. [] In contrast, iodine, a less toxic and environmentally benign catalyst, promotes Michael addition at both ambient and reflux temperatures. []
Q13: Have there been any computational studies on dimethyl malonate?
A13: Yes, computational studies have provided valuable insights into the conformational preferences and reactivity of dimethyl malonate. Quantum chemical calculations and molecular modeling have been employed to study its structure, energetics, and interactions with other molecules. [, , ]
Q14: Can you elaborate on the computational investigation of steroidal carbamate catalysts and their interaction with dimethyl malonate?
A14: Quantum chemical calculations have been employed to study the interaction between a steroidal carbamate catalyst and dimethyl malonate in a Michael addition reaction. These studies revealed that the catalyst's chiral cavity preorganizes and confines the reagents through cooperative hydrogen-bond contacts, influencing the reaction's stereoselectivity. []
Q15: Does dimethyl malonate exhibit any biological activity?
A15: While dimethyl malonate itself might not be biologically active, its use as a building block for more complex molecules opens possibilities for exploring its derivatives' biological activities. For example, its use in synthesizing heterocycles, which are common pharmacophores, is noteworthy. [, ]
Q16: Has dimethyl malonate been investigated for its therapeutic potential?
A16: Dimethyl malonate acts as a competitive inhibitor of succinate dehydrogenase. In a swine model, administration of dimethyl malonate during resuscitation from hemorrhagic shock reduced succinate accumulation, attenuated reactive oxygen species, and showed cardioprotective effects. [] These findings suggest its potential therapeutic benefits, particularly in conditions associated with ischemia-reperfusion injury.
Q17: Are there other potential medical applications for dimethyl malonate?
A17: Research suggests that dimethyl malonate, through its inhibition of succinate dehydrogenase, can alleviate lipopolysaccharide/D-galactosamine-induced acute liver damage in mice. It reduced liver enzyme levels, improved histological abnormalities, and suppressed inflammatory responses, suggesting its potential as a novel target for treating inflammation-based liver diseases. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)




